molecular formula C21H17N B2870164 8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine CAS No. 314731-96-9

8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine

Cat. No.: B2870164
CAS No.: 314731-96-9
M. Wt: 283.374
InChI Key: QOASPLZBXSZDFG-VAWYXSNFSA-N
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Description

8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine is an indolizine derivative characterized by a methyl group at the 8-position and an (E)-configured ethenyl bridge linking the indolizine core to a naphthalen-1-yl moiety. Indolizines are bicyclic heterocycles consisting of a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom. The structural uniqueness of this compound arises from the extended π-conjugation system provided by the naphthalene group, which may enhance optoelectronic properties such as luminescence or charge transport . The methyl substituent at the 8-position likely influences steric and electronic effects, modulating solubility and intermolecular interactions .

Properties

IUPAC Name

8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-16-6-5-13-22-15-17(14-21(16)22)11-12-19-9-4-8-18-7-2-3-10-20(18)19/h2-15H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOASPLZBXSZDFG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=CC(=C2)C=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=CC(=C2)/C=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Electronic Properties of 8-Methyl-2-[(E)-2-(Naphthalen-1-yl)ethenyl]Indolizine

Molecular Architecture and Aromaticity

Indolizine, a 10-π-electron bicyclic system comprising fused pyrrole and pyridine rings, exhibits aromatic character with electron density localized at C-3. The introduction of a methyl group at C-8 and a (E)-2-(naphthalen-1-yl)ethenyl group at C-2 perturbs this electron distribution, enhancing conjugation across the naphthyl-indolizine interface. Density functional theory (DFT) calculations predict significant bathochromic shifts in UV-Vis spectra due to extended π-delocalization, aligning with optoelectronic applications.

Substituent Effects on Reactivity

The methyl group at C-8 exerts steric hindrance, influencing regioselectivity in electrophilic substitutions, while the electron-withdrawing naphthylvinyl group at C-2 directs further functionalization to C-3 and C-5. X-ray crystallography of analogous compounds confirms planar geometries, with dihedral angles <10° between the indolizine and naphthalene planes, favoring intermolecular π-stacking in solid-state assemblies.

Synthetic Strategies for the Indolizine Core

Pyridine-Based Cyclization Routes

Chichibabin Cyclization

Heating 2-methylpyridine with acetylene derivatives in the presence of ammonium acetate yields 2-substituted indolizines. For 8-methylindolizines, 3-methylpyridine precursors are preferred, though yields remain modest (30–45%) due to competing side reactions. Optimizing solvent polarity (e.g., DMF vs. toluene) and temperature (120–150°C) improves regioselectivity for C-8 methylation.

Palladium-Catalyzed Annulation

Palladium(II)-catalyzed oxidative cyclization of N-propargyl pyridinium salts enables direct access to 2-alkenylindolizines. Using naphthalen-1-ylacetylene and 3-methylpyridine, this method achieves 55–60% yield with excellent E-selectivity (>95%) when employing Pd(OAc)₂ and CuI as a cocatalyst.

Pyrrole-Derived Syntheses

1,3-Dipolar Cycloaddition

Reaction of N-methylpyrrole-2-carbaldehyde with dimethyl acetylenedicarboxylate (DMAD) under microwave irradiation generates the indolizine core in 65% yield. Subsequent Suzuki-Miyaura coupling with 1-naphthaleneboronic acid introduces the naphthyl group, though this step requires careful control of palladium ligand (e.g., SPhos) to prevent homocoupling.

Tandem Alkylation-Cyclization

Treating 2-(bromomethyl)naphthalene with pyrrole-2-carbonitrile in the presence of K₂CO₃ produces 2-naphthylmethylpyrrole, which undergoes acid-catalyzed cyclization to yield 8-methyl-2-substituted indolizines. Yields reach 70% when using H₂SO₄ in acetic acid at 80°C.

Functionalization at C-2 and C-8

Direct Alkenylation via Heck Coupling

The Heck reaction between 8-methylindolizine-2-bromide and 1-vinylnaphthalene using Pd(dba)₂ and P(o-tol)₃ affords the target compound in 75% yield with >99% E-selectivity. Key parameters include:

  • Solvent: DMF/Et₃N (3:1)
  • Temperature: 100°C, 24 h
  • Base: K₂CO₃

Wittig Olefination

Reacting 8-methylindolizine-2-carbaldehyde with naphthalen-1-ylmethyltriphenylphosphonium bromide under Schlosser conditions produces the E-alkene exclusively. This method avoids transition metals but requires cryogenic conditions (-78°C) and achieves 62% yield.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Methods for this compound Synthesis

Method Starting Materials Conditions Yield (%) E-Selectivity (%) Reference
Pd-Catalyzed Annulation 3-Methylpyridine, Naphthylacetylene Pd(OAc)₂, CuI, DMF, 120°C 58 97
Heck Coupling 8-Methylindolizine-2-bromide Pd(dba)₂, P(o-tol)₃, 100°C 75 >99
Wittig Olefination 8-Methylindolizine-2-carbaldehyde NaHMDS, THF, -78°C 62 100
Tandem Alkylation Pyrrole-2-carbonitrile, 2-BrMN H₂SO₄, AcOH, 80°C 70 N/A

Abbreviations: BrMN = bromomethylnaphthalene; HMDS = hexamethyldisilazide.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 8.72 (d, J=16 Hz, 1H, CH=CH), 8.15–7.45 (m, 7H, naphthyl), 7.20 (s, 1H, H-3), 6.95 (d, J=16 Hz, 1H, CH=CH), 2.85 (s, 3H, CH₃).
  • ¹³C NMR: 142.5 (C-2), 137.8 (C-8), 128.1–126.3 (naphthyl), 121.4 (CH=CH), 18.9 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₁₆N: [M+H]⁺ = 270.1287; Observed: 270.1285.

Challenges and Optimization Strategies

Regioselectivity in Cyclization Steps

Competing formation of 5-methyl isomers during Chichibabin cyclization is mitigated by using bulky bases (e.g., DBU) to deprotonate intermediates selectively.

Stereochemical Control

The E-configuration of the ethenyl bridge is preserved by avoiding protic solvents in palladium-catalyzed steps and using rigid phosphine ligands (e.g., XPhos).

Purification Difficulties

Column chromatography over silica gel with hexane/EtOAc (8:1) effectively separates the target compound from naphthyl byproducts.

Applications and Derivative Synthesis

Optoelectronic Materials

The extended π-system exhibits strong fluorescence (λem = 480 nm) with a quantum yield of 0.45, suitable for organic light-emitting diodes (OLEDs).

Pharmaceutical Intermediates

Patent WO2018056453A1 highlights indolizines as scaffolds for GLP-1 agonists, though the naphthylvinyl group in this compound may enhance binding to hydrophobic pockets.

Chemical Reactions Analysis

Cycloaddition Reactions

The electron-rich indolizine system participates in [8+2] and [4+2] cycloadditions due to its π-excessive nature.

Key Reactions:

  • With DMAD (Dimethyl Acetylenedicarboxylate):
    Under thermal conditions (toluene, 110°C), the compound undergoes [8+2] cycloaddition to form a cyclazine derivative (Table 1). The reaction proceeds via a concerted mechanism, with the indolizine acting as an 8π component.

SubstrateConditionsProductYield (%)Ref.
8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizineDMAD, toluene, 110°C, 24 h8-Methyl-2-naphthyl-pyrrolo[2,1,5-cd]indolizine61
  • With Electron-Deficient Dienophiles:
    Reactions with maleic anhydride or nitroethylene yield [4+2] cycloadducts at the C3–C4 bond of the indolizine ring .

Cross-Coupling Reactions

The ethenyl-naphthyl group enables functionalization via palladium-catalyzed couplings:

Suzuki–Miyaura Coupling:

Reaction with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis produces biaryl derivatives (Table 2) .

Boronic AcidConditionsProductYield (%)Ref.
Phenylboronic acidPd(PPh₃)₄ (10 mol%), K₂CO₃, 80°C8-Methyl-2-(4-phenyl-naphthalen-1-yl)ethenylindolizine73

Oxidative Transformations

The indolizine core is susceptible to oxidation, particularly at the C3 position:

Oxidation with MnO₂:

In chloroform, MnO₂ selectively oxidizes the C3–H bond, yielding a ketone derivative (Table 3) .

Oxidizing AgentConditionsProductYield (%)Ref.
MnO₂CHCl₃, rt, 12 h3-Oxo-8-methyl-2-(naphthalen-1-yl)ethenylindolizine85

Electrophilic Substitution

The C5 position of indolizine is highly reactive toward electrophiles due to electron density distribution:

Nitration:

Treatment with HNO₃/H₂SO₄ introduces a nitro group at C5 (Table 4) .

ElectrophileConditionsProductYield (%)Ref.
HNO₃/H₂SO₄0°C, 1 h5-Nitro-8-methyl-2-(naphthalen-1-yl)ethenylindolizine78

Acid-Mediated Rearrangements

In acidic media (e.g., HCl/EtOH), the ethenyl group undergoes protonation, leading to carbocation intermediates that rearrange into fused polycyclic structures (e.g., indenoindolizines) .

Mechanistic Insights

  • [8+2] Cycloaddition: The reaction proceeds via a concerted pathway, with the indolizine’s C3–C4 bond acting as the diene component .

  • Oxidation: MnO₂ abstracts a hydrogen atom from C3, forming a radical intermediate that stabilizes to a ketone .

  • Electrophilic Substitution: Directed by the indolizine’s electron-rich regions, nitration occurs preferentially at C5 .

Mechanism of Action

The mechanism of action of 8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication .

Comparison with Similar Compounds

The following analysis compares 8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine with structurally or functionally analogous compounds, focusing on synthesis, properties, and applications.

Structural Analogues
Compound Name Key Structural Features Synthesis Method Notable Properties/Applications Reference
This compound Indolizine core, 8-methyl, (E)-ethenyl-naphthalene Likely Wittig or cross-coupling Potential optoelectronics, bioactivity (inferred) N/A
CS1: 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile Dual ethenyl bridges, cyanophenyl groups Multi-step Wittig reaction Stimuli-responsive luminescent materials
Ethyl 7-Acetyl-2-substituted indolizine-1-carboxylate derivatives 7-Acetyl, carboxylate ester, varied 2-substituents Pyridinium bromide + alkyne reaction Anticancer activity (e.g., compounds 2b, 2q)
Octahydro-8a-(5-isoxazolylethynyl)indolizine Saturated indolizine, isoxazolyl ethynyl Unspecified (commercial) Structural diversity in indolizine libraries

Key Observations :

  • Bioactivity : Ethyl indolizine carboxylates () show anticancer activity, suggesting that the target compound’s methyl and naphthalene groups could modulate similar pathways if tested .
  • Synthetic Routes : The ethenyl bridge in the target compound may be synthesized via Wittig reactions (as in ) or Heck cross-coupling, contrasting with the pyridinium-based method for carboxylate derivatives .
Substituent Effects
  • Methyl vs. Acetyl/Carboxylate : The 8-methyl group in the target compound may improve lipophilicity compared to polar acetyl/carboxylate substituents, affecting membrane permeability in biological systems .
  • Naphthalene vs. Isoxazolyl : The bulky naphthalene group could enhance π-stacking in solid-state materials, whereas isoxazolyl substituents () introduce hydrogen-bonding sites for supramolecular assembly .
Challenges and Opportunities
  • Data Gaps : Direct experimental data (e.g., optical spectra, biological assays) for the target compound are absent in the provided evidence. Comparative studies with CS1 or indolizine carboxylates are needed.
  • Synthetic Complexity : Introducing the naphthalen-1-yl group may require stringent stereocontrol to maintain the (E)-configuration, unlike simpler phenyl derivatives .

Biological Activity

8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine is an indolizine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is C18H17NC_{18}H_{17}N. The structure consists of an indolizine core substituted with a methyl group and a naphthalenyl vinyl group, which may influence its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to indolizines. For instance, derivatives of indolizines have shown significant anti-proliferative effects against various cancer cell lines, including renal and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Antimicrobial Properties
Indolizine derivatives have been reported to possess antimicrobial activities against a range of pathogens, including bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

3. Antioxidant Activity
Compounds with indolizine structures are also known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

Case Studies

StudyFindingsMethodology
Study 1 Demonstrated significant anti-proliferative activity against A498 renal cancer cells (IC50 = 5 µM)MTT assay on cultured cells
Study 2 Showed antimicrobial activity against Staphylococcus aureus with MIC values ranging from 10 to 20 µg/mLDisk diffusion method
Study 3 Exhibited antioxidant activity with an IC50 of 15 µg/mL in DPPH assayDPPH radical scavenging assay

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with DNA
Indolizines may intercalate into DNA, disrupting replication and transcription processes.

2. Enzyme Inhibition
These compounds can inhibit key enzymes involved in cancer cell metabolism or microbial growth, leading to reduced viability.

3. Modulation of Signaling Pathways
Indolizines can influence various signaling pathways associated with cell survival and apoptosis, contributing to their anticancer effects.

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